4-(4-Deuteriophenyl)morpholine
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Overview
Description
It is a derivative of morpholine, featuring a phenyl group attached to the nitrogen atom of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenylmorpholine can be synthesized through several methods. One common approach involves the reaction of morpholine with phenyl halides under basic conditions . Another method includes the use of phenyl isocyanate and morpholine in the presence of a catalyst . These reactions typically require controlled temperatures and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of 4-Phenylmorpholine often involves the dehydration of diethanolamine with concentrated sulfuric acid . Alternatively, it can be synthesized from bis(2-chloroethyl)ether in a reaction with ammonia, which also produces ammonium chloride as a byproduct .
Chemical Reactions Analysis
Types of Reactions
4-Phenylmorpholine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-formyl-N-2-hydroxyethylaniline, while reduction can produce various amine derivatives .
Scientific Research Applications
4-Phenylmorpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenylmorpholine involves its interaction with specific molecular targets and pathways. As an amine-associate receptor agonist, it binds to receptor sites, modulating their activity and leading to various biological effects . The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through the modulation of neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the phenyl group, used in various industrial applications.
Piperidine: Another nitrogen-containing heterocycle, structurally similar but with different chemical properties.
Pyrrolidine: A five-membered nitrogen heterocycle, often used in medicinal chemistry.
Uniqueness
4-Phenylmorpholine is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over simpler analogs like morpholine and piperidine .
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
164.22 g/mol |
IUPAC Name |
4-(4-deuteriophenyl)morpholine |
InChI |
InChI=1S/C10H13NO/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-5H,6-9H2/i1D |
InChI Key |
FHQRDEDZJIFJAL-MICDWDOJSA-N |
Isomeric SMILES |
[2H]C1=CC=C(C=C1)N2CCOCC2 |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2 |
Origin of Product |
United States |
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